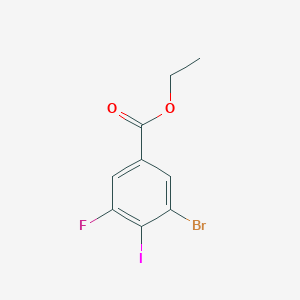
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate typically involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Methyl 5-chloro-4-carboxy-1-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 5-chloro-4-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate involves its interaction with specific molecular targets. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-Chloro-4-Formyl-1-Phenyl-1H-Pyrazole-3-Carboxylate
- 4-Chloro-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxylic Acid
- Indole Derivatives
Uniqueness
Methyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and chlorine groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7ClN2O3 |
|---|---|
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
methyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7ClN2O3/c1-10-6(8)4(3-11)5(9-10)7(12)13-2/h3H,1-2H3 |
Clé InChI |
YJOKAHMXLVFJDE-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(=O)OC)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


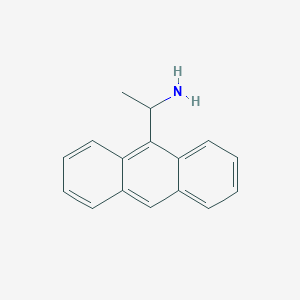
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)



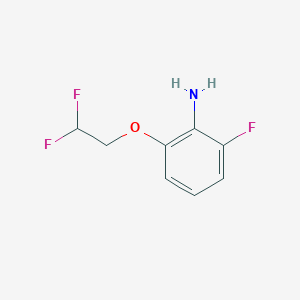
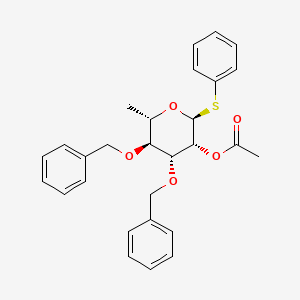

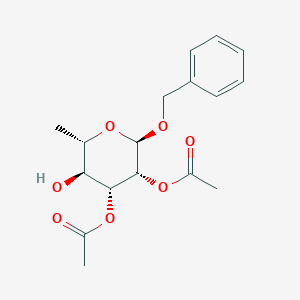
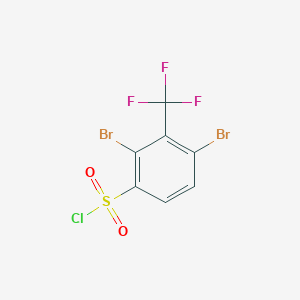
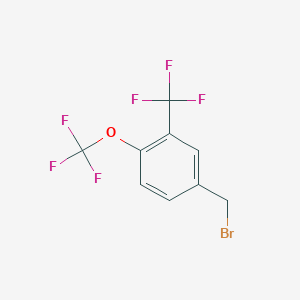
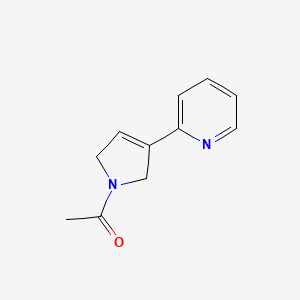
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
